4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol
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Overview
Description
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol is a heterocyclic compound with the molecular formula C9H12N2O It is a derivative of pyrindin, characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 2-position, and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the intermediate hydrazone, which is then subjected to cyclization and subsequent functionalization to introduce the amino and hydroxyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-1,2,4-triazolo [3,4-b] [1,3,4]thiadiazines: These compounds share a similar heterocyclic structure but differ in functional groups and biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities, often used in medicinal chemistry.
Uniqueness
4-Amino-6,7-dihydro-3-methyl-5H-1-pyrindin-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
5453-87-2 |
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Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
4-amino-3-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C9H12N2O/c1-5-8(10)6-3-2-4-7(6)11-9(5)12/h2-4H2,1H3,(H3,10,11,12) |
InChI Key |
PSTOBDGUBPPQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC2)NC1=O)N |
Origin of Product |
United States |
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